molecular formula C25H26N4O3S2 B12149512 N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12149512
M. Wt: 494.6 g/mol
InChI Key: IXSFIJFDVIGSHZ-UHFFFAOYSA-N
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Description

“N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including a dimethylamino group, a furan ring, and a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” likely involves multiple steps, including the formation of the benzothieno pyrimidine core, the attachment of the furan ring, and the introduction of the dimethylamino group. Typical reaction conditions might include the use of strong bases, high temperatures, and specific catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups may be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The dimethylamino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic transformations.

Biology

In biology, it might be investigated for its potential biological activity, such as its ability to interact with specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of “N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and thereby affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothieno pyrimidine derivatives, furan-containing compounds, and dimethylamino-substituted molecules.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H26N4O3S2/c1-28(2)17-11-9-16(10-12-17)26-21(30)15-33-25-27-23-22(19-7-3-4-8-20(19)34-23)24(31)29(25)14-18-6-5-13-32-18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H,26,30)

InChI Key

IXSFIJFDVIGSHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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